molecular formula C11H15Cl2N B262756 N-(tert-butyl)-N-(2,4-dichlorobenzyl)amine

N-(tert-butyl)-N-(2,4-dichlorobenzyl)amine

Cat. No. B262756
M. Wt: 232.15 g/mol
InChI Key: ODRCBMAQFLJASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-N-(2,4-dichlorobenzyl)amine, commonly known as BDCRB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a tertiary amine that belongs to the family of dichlorobenzylamines.

Mechanism of Action

The mechanism of action of BDCRB is not fully understood. However, it is believed to inhibit viral replication by interfering with the viral DNA or RNA synthesis. BDCRB has also been found to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
BDCRB has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. BDCRB has also been found to inhibit the growth of tumor cells and reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of BDCRB is its potent antiviral activity. It has been found to be effective against a wide range of viruses, making it a promising candidate for the development of antiviral drugs. However, BDCRB has some limitations in lab experiments. It is highly toxic and can cause severe damage to cells at high concentrations. Therefore, it is essential to use appropriate safety measures while handling BDCRB.

Future Directions

There are several future directions for the research on BDCRB. One of the primary areas of focus is the development of BDCRB-based antiviral drugs. The potent antiviral activity of BDCRB makes it a promising candidate for the development of drugs to treat viral infections. Another area of research is the use of BDCRB in cancer therapy. The ability of BDCRB to induce apoptosis and inhibit the growth of tumor cells makes it a potential candidate for the development of cancer drugs. Additionally, the use of BDCRB in material science and agriculture is an area of active research.
Conclusion:
In conclusion, BDCRB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of BDCRB involves the reaction of N-tert-butyl-2,4-dichlorobenzylamine with triethylamine. BDCRB has been extensively studied for its potential applications in medicine, agriculture, and material science. It exhibits potent antiviral activity against a wide range of viruses and has several biochemical and physiological effects. Although it has some limitations in lab experiments, BDCRB has several future directions for research, including the development of antiviral drugs and cancer therapy.

Synthesis Methods

The synthesis of BDCRB involves the reaction of N-tert-butyl-2,4-dichlorobenzylamine with triethylamine in the presence of toluene. The reaction takes place at room temperature and yields BDCRB as a white crystalline solid. The purity of the compound can be increased by recrystallization from methanol.

Scientific Research Applications

BDCRB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. One of the primary applications of BDCRB is in the development of antiviral drugs. It has been found to exhibit potent antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus.

properties

Product Name

N-(tert-butyl)-N-(2,4-dichlorobenzyl)amine

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C11H15Cl2N/c1-11(2,3)14-7-8-4-5-9(12)6-10(8)13/h4-6,14H,7H2,1-3H3

InChI Key

ODRCBMAQFLJASG-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)(C)NCC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.